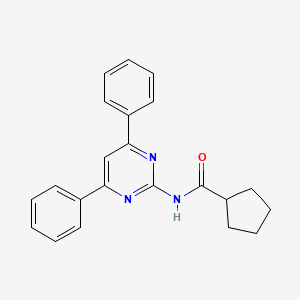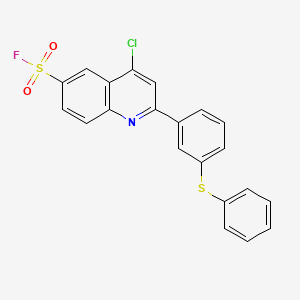
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride is a complex organic compound with the molecular formula C21H13ClFNO2S2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of both sulfonyl fluoride and phenylsulfanyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride typically involves multiple steps, starting with the formation of the quinoline core. One common method is the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The quinoline core can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while coupling reactions can produce various substituted quinolines .
Aplicaciones Científicas De Investigación
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and protein interactions.
Material Science: Its unique structure allows for the development of advanced materials with specific properties, such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. The quinoline core can intercalate with DNA or interact with other biomolecules, affecting various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride
- 4-Chloro-2-(p-tolyl)quinoline-6-sulfonyl fluoride
- 4-Chloro-2-(m-tolyl)quinoline-6-sulfonyl fluoride
Uniqueness
4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
Número CAS |
31242-01-0 |
|---|---|
Fórmula molecular |
C21H13ClFNO2S2 |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
4-chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C21H13ClFNO2S2/c22-19-13-21(24-20-10-9-17(12-18(19)20)28(23,25)26)14-5-4-8-16(11-14)27-15-6-2-1-3-7-15/h1-13H |
Clave InChI |
BOVBXGCHGDBHRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)S(=O)(=O)F)C(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


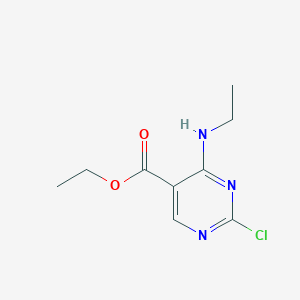
![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)
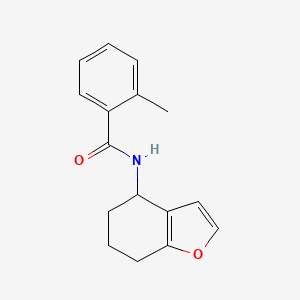

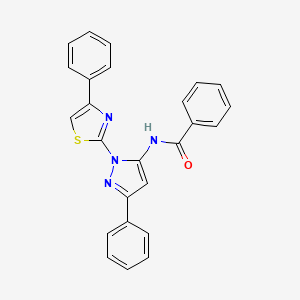
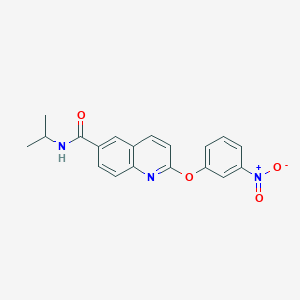

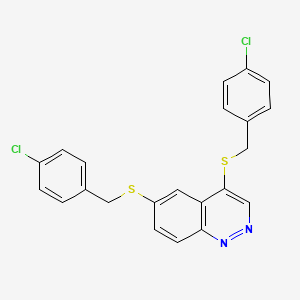
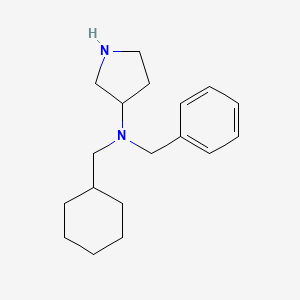

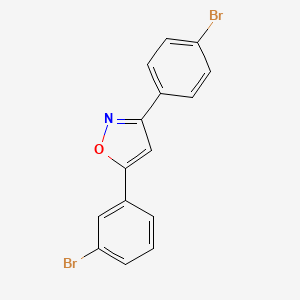
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
